molecular formula C4H4BrIN2 B2759527 3-bromo-4-iodo-1-methyl-1H-pyrazole CAS No. 1619993-43-9

3-bromo-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B2759527
CAS No.: 1619993-43-9
M. Wt: 286.898
InChI Key: FTFNNSZUIOUGPW-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound characterized by the presence of bromine and iodine atoms attached to a pyrazole ring. The molecular formula of this compound is C4H4BrIN2, and it has a molecular weight of 286.9 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-iodo-1-methyl-1H-pyrazole typically involves the halogenation of a pyrazole derivative. One common method is the bromination and iodination of 1-methyl-1H-pyrazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and iodine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological macromolecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 4-Iodo-1-methyl-1H-pyrazole
  • 3,5-Dibromo-1-methyl-1H-pyrazole
  • 3-Iodo-1-methyl-1H-pyrazole

Uniqueness

3-Bromo-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both bromine and iodine atoms on the pyrazole ring. This dual halogenation enhances its reactivity and allows for diverse chemical transformations. The combination of bromine and iodine also imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-8-2-3(6)4(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNNSZUIOUGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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